molecular formula C19H23NO3 B1232273 6-Ethylmorphine CAS No. 47252-06-2

6-Ethylmorphine

Cat. No.: B1232273
CAS No.: 47252-06-2
M. Wt: 313.4 g/mol
InChI Key: SWYNUDMXTNTERF-SSTWWWIQSA-N
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Description

6-Ethylmorphine is a morphinane alkaloid.

Scientific Research Applications

Pharmacokinetics

The pharmacokinetic profile of 6-Ethylmorphine has been studied to understand its metabolism and excretion. Key findings include:

  • Metabolism : this compound is metabolized primarily by the enzyme CYP2D6, which converts it into morphine and other metabolites. The efficiency of this metabolic pathway can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 gene .
  • Excretion : Studies indicate that approximately 77% of administered doses are recovered in urine within 48 hours, with the major metabolite being ethylmorphine-6-glucuronide . The time to peak concentration (tmax) for unchanged ethylmorphine is around 45 minutes, with a terminal elimination half-life of about 2 hours .

Pain Management

In clinical settings, this compound has been evaluated for its efficacy in managing severe pain, particularly in cancer patients. A study investigated the formulation of core-in-cup tablets containing ethylmorphine hydrochloride, demonstrating effective pain relief with sustained release characteristics .

Cough Suppression

As an antitussive agent, this compound is often combined with other medications like codeine to enhance its effectiveness in treating coughs associated with colds and lung infections. Its use in this context has been documented in various therapeutic formulations .

Case Studies

  • Fatal Poisoning Incident : A notable case involved a 10-month-old boy who died after exposure to ethylmorphine-containing antitussive medication. This incident highlighted the potential risks associated with improper dosing and the importance of monitoring pediatric patients .
  • Drug Testing Implications : Research has shown that the presence of ethylmorphine can complicate drug testing protocols due to its metabolic conversion to morphine. A study analyzed urine samples from subjects who had taken codeine and ethylmorphine, revealing significant differences in metabolite excretion based on CYP2D6 phenotypes .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
tmax (time to peak)45 minutes
Half-life2 hours
Urinary recovery~77% over 48 hours
Major metaboliteEthylmorphine-6-glucuronide

Table 2: Clinical Applications of this compound

ApplicationDescription
Pain ManagementEffective analgesic for severe pain conditions
Cough SuppressionAntitussive agent used in cough preparations

Q & A

Basic Research Questions

Q. What are the validated analytical methods for identifying and quantifying 6-Ethylmorphine in biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for specificity and sensitivity. Calibrate instruments with certified reference standards (e.g., Ethylmorphine Hydrochloride, CAS 76-58-4) to ensure accuracy. Validate parameters per ICH guidelines: linearity (R² ≥ 0.995), precision (RSD < 5%), and recovery rates (85–115%) .
  • Data Contradiction Tip : Cross-validate results using gas chromatography (GC-MS) to resolve discrepancies caused by matrix interference or ionization suppression in HPLC .

Q. How can researchers differentiate this compound from structurally similar opioids (e.g., morphine, 6-acetylmorphine) during analysis?

  • Methodology : Employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to isolate unique fragmentation patterns. For example, this compound’s ethyl group produces distinct m/z ratios compared to morphine’s hydroxyl group .
  • Critical Analysis : Compare retention times and spectral libraries across multiple chromatographic conditions (e.g., varying pH in mobile phases) to confirm identity .

Q. What in vitro models are suitable for preliminary pharmacokinetic studies of this compound?

  • Methodology : Use hepatic microsomal assays to assess metabolic stability and cytochrome P450 (CYP) enzyme interactions. Monitor metabolites via LC-MS and apply Michaelis-Menten kinetics to calculate Vmax and Km values .
  • Limitation Note : Validate findings with primary hepatocyte cultures to account for interspecies differences in metabolism .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound across studies?

  • Methodology :

Standardize Assays : Use radioligand binding assays with consistent membrane preparations (e.g., CHO cells expressing human μ-opioid receptors).

Control Variables : Report buffer composition (pH, ion concentration) and temperature, as these influence receptor conformation .

Statistical Reconciliation : Apply meta-analysis with random-effects models to quantify heterogeneity and identify outliers .

Q. What experimental designs minimize bias in evaluating this compound’s efficacy in pain management models?

  • Methodology :

  • Blinding : Implement double-blind protocols in animal studies, with randomized allocation to treatment/control groups.
  • Endpoint Selection : Use multimodal pain assessment (e.g., von Frey filaments for mechanical allodynia and Hargreaves test for thermal hyperalgesia) to reduce subjective bias .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical reporting, including sample size justification and attrition rates .

Q. How can computational modeling predict this compound’s blood-brain barrier (BBB) permeability?

  • Methodology :

In Silico Tools : Use quantitative structure-activity relationship (QSAR) models (e.g., SwissADME) to estimate logP and polar surface area.

Validation : Compare predictions with in situ perfusion studies in rodents, measuring brain-to-plasma ratio (Kp) via LC-MS .

Limitations : Address model uncertainty by reporting confidence intervals and cross-validating with molecular dynamics simulations .

Q. Data Management & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism. Report IC50 values with 95% CI.
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points, ensuring transparency in exclusion criteria .

Q. How should researchers document synthetic pathways for this compound to ensure reproducibility?

  • Methodology :

Step-by-Step Protocols : Specify reaction conditions (solvent, temperature, catalyst) and purification methods (e.g., column chromatography gradients).

Analytical Validation : Include NMR (¹H, ¹³C) and HRMS data for intermediate and final compounds, referencing Pharmacopeial standards (e.g., EP impurity guidelines) .

Q. Ethical & Regulatory Considerations

Q. What ethical safeguards are critical when conducting human metabolite studies of this compound?

  • Methodology :

  • Informed Consent : Disclose risks of opioid exposure and anonymize participant data per GDPR compliance .
  • IRB Approval : Submit protocols to institutional review boards, emphasizing inclusion/exclusion criteria (e.g., no history of substance use disorders) .

Q. How can researchers address discrepancies between in vitro and in vivo metabolic profiles of this compound?

  • Methodology :

Cross-Species Comparison : Test metabolites in humanized liver mouse models and human hepatocytes.

Enzyme Phenotyping : Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .

Properties

CAS No.

47252-06-2

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C19H23NO3/c1-3-22-15-7-5-12-13-10-11-4-6-14(21)17-16(11)19(12,18(15)23-17)8-9-20(13)2/h4-7,12-13,15,18,21H,3,8-10H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

SWYNUDMXTNTERF-SSTWWWIQSA-N

SMILES

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Isomeric SMILES

CCO[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C

Canonical SMILES

CCOC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C

Key on ui other cas no.

47252-06-2

Origin of Product

United States

Retrosynthesis Analysis

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